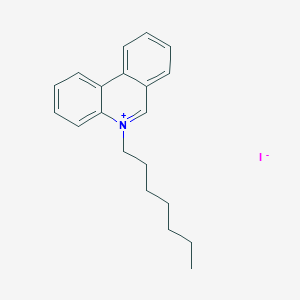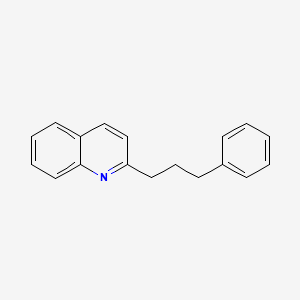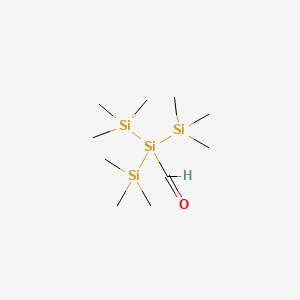
5-Butylideneoctahydropentalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butylideneoctahydropentalen-2-ol: is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentalene ring system, which is further substituted with a butylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylideneoctahydropentalen-2-ol can be achieved through several methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable precursor.
Reduction of Ketones or Aldehydes: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), ketones or aldehydes can be reduced to the corresponding alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate precursors under controlled conditions.
Continuous Flow Reactors: Employing continuous flow technology to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Butylideneoctahydropentalen-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, and PCC (Pyridinium chlorochromate).
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Butylideneoctahydropentalen-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Butylideneoctahydropentalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its application, whether in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanol: A secondary alcohol with a similar hydroxyl group but different structural framework.
Cyclohexanol: Another cyclic alcohol with a hydroxyl group attached to a cyclohexane ring.
Uniqueness
5-Butylideneoctahydropentalen-2-ol is unique due to its pentalene ring system and butylidene substitution, which confer distinct chemical and physical properties compared to other alcohols. Its structure allows for specific interactions and reactivity that are not observed in simpler alcohols.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
112501-18-5 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
5-butylidene-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-9-5-10-7-12(13)8-11(10)6-9/h4,10-13H,2-3,5-8H2,1H3 |
Clave InChI |
LIGHAXJPYIUVMK-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C1CC2CC(CC2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















